5-Bromoimidazo[4,3-b][1,3]thiazole-7-carboxylic acid 5-Bromoimidazo[4,3-b][1,3]thiazole-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18109020
InChI: InChI=1S/C6H3BrN2O2S/c7-6-8-3(5(10)11)4-9(6)1-2-12-4/h1-2H,(H,10,11)
SMILES:
Molecular Formula: C6H3BrN2O2S
Molecular Weight: 247.07 g/mol

5-Bromoimidazo[4,3-b][1,3]thiazole-7-carboxylic acid

CAS No.:

Cat. No.: VC18109020

Molecular Formula: C6H3BrN2O2S

Molecular Weight: 247.07 g/mol

* For research use only. Not for human or veterinary use.

5-Bromoimidazo[4,3-b][1,3]thiazole-7-carboxylic acid -

Specification

Molecular Formula C6H3BrN2O2S
Molecular Weight 247.07 g/mol
IUPAC Name 5-bromoimidazo[5,1-b][1,3]thiazole-7-carboxylic acid
Standard InChI InChI=1S/C6H3BrN2O2S/c7-6-8-3(5(10)11)4-9(6)1-2-12-4/h1-2H,(H,10,11)
Standard InChI Key ANMCFWAAEKLQEO-UHFFFAOYSA-N
Canonical SMILES C1=CSC2=C(N=C(N21)Br)C(=O)O

Introduction

Chemical Identity and Structural Analysis of Brominated Imidazothiazole Carboxylic Acids

Core Structural Features

Brominated imidazothiazole carboxylic acids are heterocyclic compounds featuring:

  • A fused bicyclic system combining imidazole and thiazole rings.

  • A carboxylic acid group at position 7.

  • A bromine substituent at varying positions (2, 3, or 5).

The IUPAC naming convention depends on ring fusion and substituent placement. For example:

  • 2-Bromoimidazo[4,3-b] thiazole-7-carboxylic acid (CAS 901122-45-0) has bromine at position 2 .

  • 3-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid (CAS 1352898-75-9) has bromine at position 3 .

Table 1: Key Identifiers of Structural Analogues

Property2-Bromoimidazo[4,3-b][1, thiazole-7-carboxylic acid3-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid
CAS Number901122-45-0 1352898-75-9
Molecular FormulaC₆H₃BrN₂O₂S C₆H₃BrN₂O₂S
Molecular Weight247.07 g/mol 247.07 g/mol
SMILESC1=C(N2C=NC(=C2S1)C(=O)O)Br Not explicitly reported
Purity≥95% Varies by supplier

Spectroscopic and Computational Data

  • 2-Bromo derivative: The InChI key (MZUGTYNTVCMQLF-UHFFFAOYSA-N) confirms its stereochemical uniqueness .

  • 3-Bromo derivative: Characterized by InChI key RNEYOIXXGCGPSC-UHFFFAOYSA-N and a computed PubChem CID (71748501) .

Synthesis Pathways for Brominated Imidazothiazole Carboxylic Acids

Hydrolysis of Ethyl Esters

A high-yield route to 2-bromoimidazo[4,3-b][1, thiazole-7-carboxylic acid involves alkaline hydrolysis of its ethyl ester precursor:

Steps:

  • Reaction: Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate + KOH (2M aqueous) in methanol (20°C, 18 h) .

  • Acidification: Neutralization with HCl precipitates the carboxylic acid (quantitative yield) .

Table 2: Synthetic Conditions and Outcomes

ParameterDetails
Starting MaterialEthyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate
BasePotassium hydroxide (2M aqueous)
SolventMethanol
Reaction Time18 hours
Yield100%
Key ReferenceEP1840129 (2007)

Alternative Bromination Strategies

While direct bromination methods for the 5-position are unreported, electrophilic bromination of imidazothiazole precursors may be feasible, analogous to known procedures for 2- and 3-bromo derivatives .

Physicochemical Properties and Stability

Thermal and pH Stability

Both analogues decompose upon prolonged exposure to extremes of pH or temperature, necessitating controlled storage conditions .

Hazard StatementRisk Description
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory tract irritation

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